

Application Notes and Protocols for In-Vivo Studies with Tinosponide C

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Compound of Interest

Compound Name: *Tinosponide C*

Cat. No.: *B1150658*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in-vivo investigation of Tinosponide C, a compound of interest from the *Tinospora* genus. Based on the known biological activities of related plant extracts, which include anti-inflammatory, immunomodulatory, and anti-cancer effects, the following protocols are designed to systematically evaluate the therapeutic potential of Tinosponide C.

Preclinical In-Vivo Evaluation of Anti-Inflammatory Activity

This section outlines an experimental design to assess the anti-inflammatory properties of Tinosponide C using a well-established animal model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening novel anti-inflammatory agents.

Objective: To evaluate the in-vivo anti-inflammatory effect of Tinosponide C on acute inflammation.

Materials:

- Tinosponide C (of known purity)
- Carrageenan (lambda, type IV)
- Indomethacin (positive control)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Male Wistar rats (180-220 g)
- Plethysmometer

Procedure:

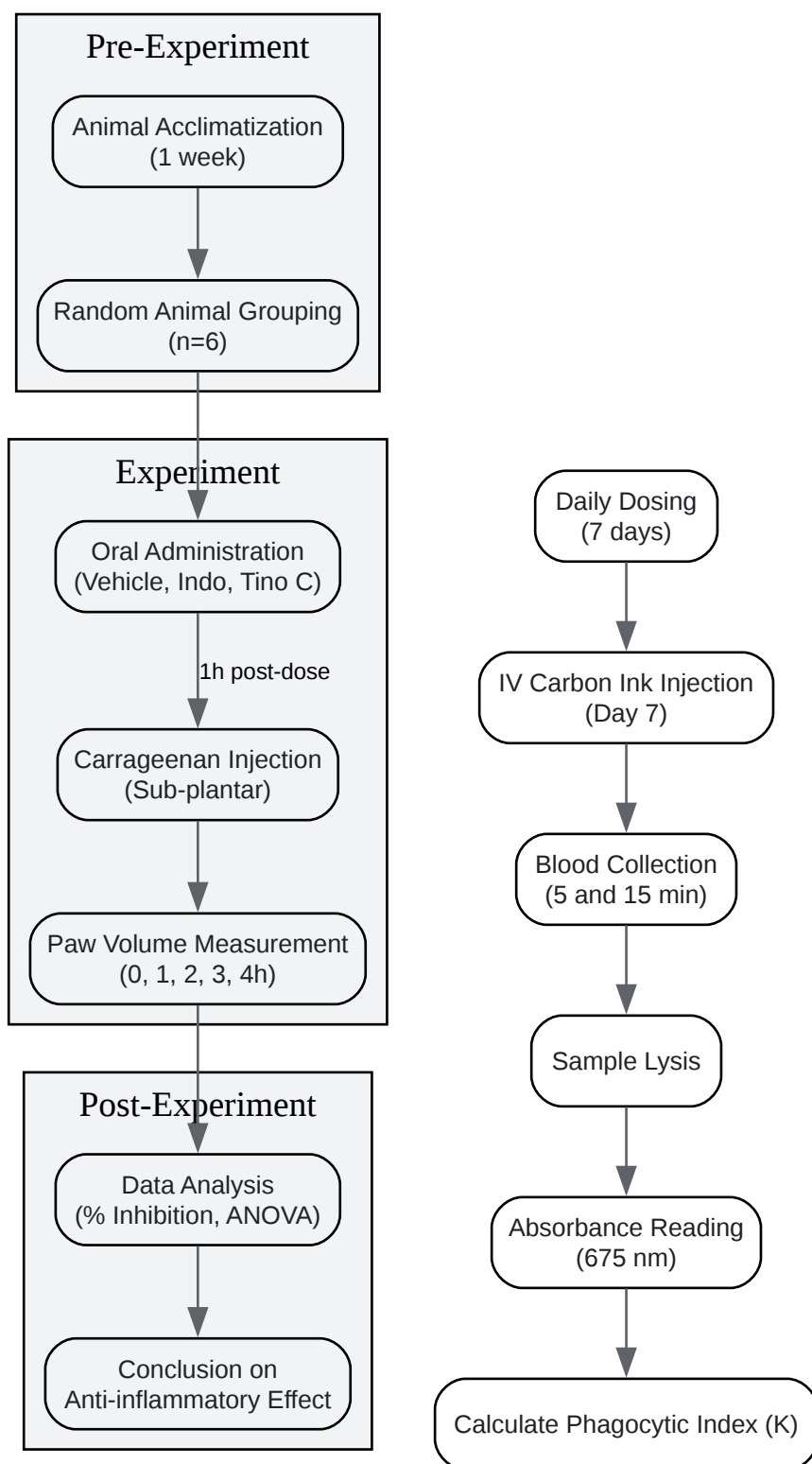
- Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions ($22 \pm 2^{\circ}\text{C}$, 12 h light/dark cycle, ad libitum access to food and water).
- Grouping: Randomly divide the animals into the following groups (n=6 per group):
 - Group I: Vehicle control
 - Group II: Positive control (Indomethacin, 10 mg/kg, p.o.)
 - Group III-V: Tinosponide C (e.g., 10, 25, 50 mg/kg, p.o.)
- Dosing: Administer the respective treatments orally one hour before the induction of inflammation.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
- Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using one-way ANOVA followed by Dunnett's post-hoc test.

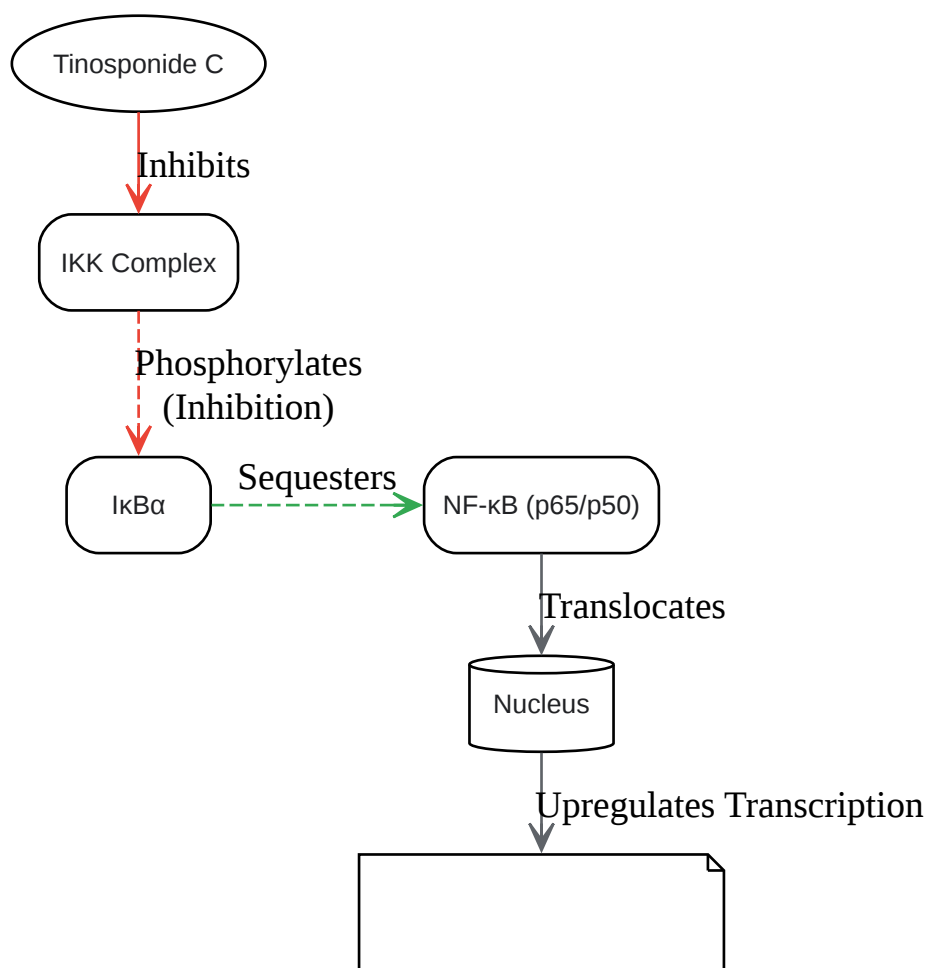
Data Presentation: Paw Edema Inhibition

Treatment Group	Dose (mg/kg)	Mean Paw Volume Increase (mL) at 3h	% Inhibition of Edema
Vehicle Control	-	0.85 ± 0.05	-
Indomethacin	10	0.32 ± 0.03	62.35
Tinosponide C	10	0.71 ± 0.04	16.47
Tinosponide C	25	0.54 ± 0.03	36.47
Tinosponide C	50	0.41 ± 0.02	51.76

Data are presented as
Mean ± SEM. *p <
0.05 compared to
Vehicle Control. (Note:
Data are hypothetical)

Experimental Workflow





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